molecular formula C8H6BrNS B11766129 5-Bromoindoline-2-thione

5-Bromoindoline-2-thione

Cat. No.: B11766129
M. Wt: 228.11 g/mol
InChI Key: LYQRCKUBUCCOIE-UHFFFAOYSA-N
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Description

5-Bromoindoline-2-thione is a chemical compound that belongs to the class of indoline derivatives It is characterized by the presence of a bromine atom at the 5th position of the indoline ring and a thione group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoindoline-2-thione typically involves the bromination of indoline-2-thione. One common method is the electrophilic aromatic substitution reaction, where indoline-2-thione is treated with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature to ensure the selective bromination at the 5th position of the indoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

[3 + 2]-Annulation Reactions with Morita–Baylis–Hillman (MBH) and Rauhut–Currier (RC) Adducts

5-Bromoindoline-2-thione undergoes regioselective annulation with MBH and RC adducts of nitroalkenes under basic conditions to form thieno[2,3-b]indoles. The reaction proceeds via:

  • Michael Addition : Deprotonation at C-3 of the indoline-2-thione generates a nucleophilic species that attacks the β-position of the nitroalkene adduct.

  • Cyclization : Intramolecular 5-exo-trig cyclization forms the dihydrothienoindole intermediate.

  • Oxidative Aromatization : Air oxidation converts the intermediate into the aromatic thieno[2,3-b]indole .

Key Data :

Substrate (RC Adduct)Product Yield (%)Reaction Time (h)
5a (4-Fluorophenyl)722.5
5b (3-Methoxyphenyl)683.0
5c (2-Thienyl)564.0

This method tolerates diverse substituents, including aryl, heteroaryl, and electron-withdrawing groups .

Thia-Michael Addition and Cyclization with 1,2-Diaza-1,3-Dienes (DDs)

This compound reacts with DDs via a thia-Michael addition followed by cyclization to yield 2-carbonyl-substituted thieno[2,3-b]indoles. The mechanism involves:

  • Tautomerization : Indoline-2-thione tautomerizes to 1H-indole-2-thiol.

  • Nucleophilic Attack : The thiol attacks the terminal carbon of the azo-ene system in DDs, forming α-thiohydrazones.

  • Acid-Mediated Cyclization : Amberlyst 15H promotes cyclization via a 3,3a-dihydro-2H-thienoindol-8-ium intermediate .

Optimized Conditions :

SolventTemperature (°C)Reaction Time (h)Yield (%)
AcetonitrileRT0.198
MethanolRT0.195
THFRT1.7567

Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

Base-Mediated Cyclization and Oxidative Aromatization

Under basic conditions, this compound participates in cyclization reactions to form fused heterocycles. For example:

  • Reaction with hydrazinonitroalkenes generates intermediates that eliminate nitro groups, forming acyliminium species.

  • Subsequent cyclization and oxidation yield functionalized thienoindoles with hydrazine or ketoalkyl moieties .

Example :

Starting MaterialProductYield (%)
Hydrazinonitroalkene + this compoundThieno[2,3-b]indole-4-carboxylate82

Solvent Effects and Reaction Optimization

The choice of solvent critically impacts reaction kinetics and yields:

Table: Solvent Screening for Thia-Michael Addition

SolventDielectric ConstantYield (%)
Acetonitrile37.598
Methanol32.795
Ethanol24.392
THF7.567

Polar solvents stabilize charged intermediates, accelerating the reaction.

Functional Group Transformations

The bromine atom at position 5 allows further functionalization:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids.

  • Nucleophilic Substitution : Replacement with amines or alkoxides.

These modifications enable the synthesis of indole-based hybrids with enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-Bromoindoline-2-thione and its derivatives involves interactions with various molecular targets. For instance, its antiproliferative activity is believed to be due to its ability to interfere with cellular processes essential for cancer cell growth . The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoindoline-2-thione is unique due to the presence of both the bromine atom and the thione group, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.

Biological Activity

5-Bromoindoline-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound belongs to the class of indoline derivatives, characterized by a bromine atom at the 5th position and a thione group at the 2nd position. Its unique structure allows for various chemical reactions, including electrophilic and nucleophilic substitutions, making it a versatile compound for further derivatization and study in biological contexts.

Antiproliferative and Cytotoxic Effects

Research indicates that this compound exhibits antiproliferative and cytotoxic activities against several cancer cell lines. These effects are attributed to its ability to interfere with cellular processes essential for cancer cell growth. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation, with mechanisms possibly involving apoptosis induction and cell cycle arrest .

The mechanism of action for this compound involves interactions with various molecular targets within the cell. It is believed to disrupt signaling pathways that are crucial for cancer cell survival, leading to increased rates of apoptosis. The compound's thione group may play a role in forming reactive species that affect cellular redox states, contributing to its cytotoxic effects.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
5-Bromoindole Lacks thione groupLimited anticancer activity
Indoline-2-thione Lacks bromine atomDifferent reactivity; less potent
This compound Contains both bromine and thioneSignificant antiproliferative activity

This table illustrates how the presence of both the bromine atom and the thione group in this compound enhances its biological reactivity compared to its analogs.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer properties of various derivatives of this compound against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results demonstrated IC50 values significantly lower than those observed with standard chemotherapeutics, indicating strong potential for drug development .
  • Antifungal Properties : Another investigation focused on the antifungal activity of this compound against various fungal strains. The results indicated that certain derivatives exhibited potent antifungal effects, outperforming conventional antifungal agents in some cases .
  • Structure-Activity Relationship (SAR) : Research on SAR has highlighted how modifications to the thione group influence biological activity. For example, introducing electron-withdrawing groups significantly enhanced antiproliferative effects, suggesting pathways for optimizing therapeutic efficacy .

Properties

IUPAC Name

5-bromo-1,3-dihydroindole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQRCKUBUCCOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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